molecular formula C12H15N3O5 B2908912 N1-(1-methoxypropan-2-yl)-N2-(4-nitrophenyl)oxalamide CAS No. 899974-35-7

N1-(1-methoxypropan-2-yl)-N2-(4-nitrophenyl)oxalamide

Cat. No.: B2908912
CAS No.: 899974-35-7
M. Wt: 281.268
InChI Key: MNZBLZDLVGXPAQ-UHFFFAOYSA-N
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Description

N1-(1-Methoxypropan-2-yl)-N2-(4-nitrophenyl)oxalamide is an oxalamide derivative characterized by a methoxy-substituted aliphatic chain (1-methoxypropan-2-yl) at the N1 position and an electron-withdrawing 4-nitrophenyl group at the N2 position. The oxalamide scaffold is known for its versatility, with substituents dictating physicochemical properties and bioactivity .

Properties

IUPAC Name

N'-(1-methoxypropan-2-yl)-N-(4-nitrophenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O5/c1-8(7-20-2)13-11(16)12(17)14-9-3-5-10(6-4-9)15(18)19/h3-6,8H,7H2,1-2H3,(H,13,16)(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNZBLZDLVGXPAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)NC(=O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-(1-methoxypropan-2-yl)-N2-(4-nitrophenyl)oxalamide typically involves the reaction of 1-methoxypropan-2-amine with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate amide, which is then converted to the final oxalamide product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, solvent choice, and reaction time. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.

Types of Reactions:

    Oxidation: The nitrophenyl group in this compound can undergo oxidation reactions, potentially forming nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The methoxy group can be substituted by other nucleophiles under appropriate conditions, leading to various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as thiols or amines in the presence of a base.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted oxalamides.

Scientific Research Applications

N1-(1-methoxypropan-2-yl)-N2-(4-nitrophenyl)oxalamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: Potential use as a probe in biochemical assays due to its ability to interact with specific biological targets.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N1-(1-methoxypropan-2-yl)-N2-(4-nitrophenyl)oxalamide involves its interaction with molecular targets such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the oxalamide backbone provides structural stability. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Compounds

Structural Features and Substituent Effects

The target compound’s N1-methoxypropan-2-yl group introduces an ether-containing aliphatic chain, which may enhance solubility compared to purely aromatic substituents. Key structural analogs include:

Compound Name N1 Substituent N2 Substituent Molecular Weight (g/mol) Key Properties/Activity Synthesis Yield (%) References
N1-(1-Methoxypropan-2-yl)-N2-(4-nitrophenyl)oxalamide 1-Methoxypropan-2-yl 4-Nitrophenyl Not reported Not reported Not reported
Compound 13 (HIV entry inhibitor) (1-Acetylpiperidin-2-yl)(5-(2-hydroxyethyl)-4-methylthiazol-2-yl)methyl 4-Chlorophenyl 478.14 Antiviral (HIV) 36
Compound 28 (SCD inhibitor) 3-Chloro-4-fluorophenyl 4-Methoxyphenethyl 351.1 ([M+H]+) Stearoyl CoA desaturase inhibition 64
S336 (Savorymyx® UM33) 2,4-Dimethoxybenzyl 2-(Pyridin-2-yl)ethyl ~355.39 (calculated) Umami flavor agonist; NOEL = 100 mg/kg (rats) Not reported
GMC-3 (Antimicrobial agent) 4-Chlorophenyl 1,3-Dioxoisoindolin-2-yl Not reported Antimicrobial (in vitro) Not reported

Key Research Findings and Trends

Substituent-Driven Activity :

  • Electron-withdrawing groups (e.g., nitro, chloro) enhance binding to enzymatic or viral targets but may compromise solubility.
  • Methoxy and hydroxy groups improve solubility and metabolic stability, critical for flavor or drug candidates .

Versatility of Oxalamides :

  • The oxalamide scaffold supports diverse applications (antiviral, flavor, antimicrobial) based on substituent tuning.
  • Aliphatic N1 groups (e.g., methoxypropan-2-yl) are understudied compared to aromatic N1 substituents, highlighting a research gap .

Safety Considerations :

  • Regulatory-approved oxalamides (e.g., S336) prioritize methoxy and pyridyl groups, whereas nitro derivatives lack toxicity data in the provided evidence .

Biological Activity

N1-(1-methoxypropan-2-yl)-N2-(4-nitrophenyl)oxalamide is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmaceutical research due to its diverse biological activities. This article explores the structure, synthesis, biological mechanisms, and potential therapeutic applications of this compound.

Chemical Structure and Properties

The molecular formula of this compound is C12H15N3O5C_{12}H_{15}N_{3}O_{5}, with a molecular weight of approximately 281.26 g/mol. The compound features an oxalamide functional group, which is known for its role in modulating biological activity through interactions with various molecular targets.

PropertyValue
Molecular FormulaC12H15N3O5C_{12}H_{15}N_{3}O_{5}
Molecular Weight281.26 g/mol
CAS Number899974-35-7

Synthesis

The synthesis of this compound typically involves the reaction of 1-methoxypropan-2-amine with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is conducted in organic solvents like dichloromethane at controlled temperatures to ensure purity and yield. Purification is achieved through column chromatography, allowing for the isolation of the desired product.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The nitro group present in the structure is known to facilitate redox reactions, contributing to its antimicrobial properties. The mechanism may involve:

  • Inhibition of Enzyme Activity : The compound can inhibit specific enzymes, disrupting metabolic pathways.
  • Modulation of Protein Interactions : It may alter protein-protein interactions, affecting cellular signaling.
  • Receptor Binding : The compound may bind to various receptors, influencing physiological responses.

Antimicrobial Properties

Research indicates that compounds containing nitro groups exhibit significant antimicrobial activity. For instance, studies have shown that this compound can effectively inhibit the growth of various bacterial strains. This antimicrobial effect is likely due to the nitro group's ability to induce oxidative stress within microbial cells, leading to cell death.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties. The mechanism underlying these effects could involve the modulation of inflammatory cytokines or inhibition of pro-inflammatory pathways.

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds within the oxalamide class. For example:

  • Study on Antinociceptive Activity : A related compound demonstrated significant antinociceptive effects in animal models, suggesting that oxalamides may serve as potential analgesics by interacting with cannabinoid receptors .
  • Nitro Compounds Review : A review highlighted that nitro-substituted compounds often exhibit a broad spectrum of biological activities, including antibacterial and anticancer effects . This reinforces the potential therapeutic applications for this compound.
  • Mechanistic Insights : Research has shown that nitro groups can act both as pharmacophores and toxicophores, which means they can enhance biological activity while also posing risks for toxicity .

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